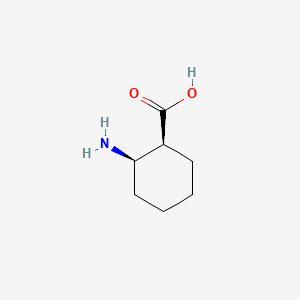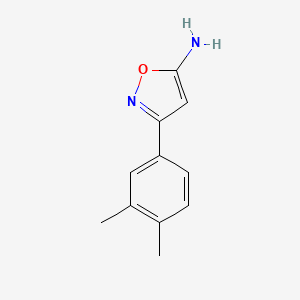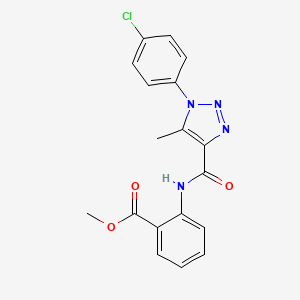![molecular formula C15H11ClN2O2S B2951524 7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one CAS No. 338417-03-1](/img/structure/B2951524.png)
7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, commonly known as CHBT-1, is a synthetic organic compound belonging to the benzothiazinone class. It is a white crystalline solid that has been studied extensively in the scientific community due to its various applications. CHBT-1 has been used in a variety of scientific research applications, including as a biochemical and physiological agent, as a lab experiment tool, and as a mechanism of action.
Wissenschaftliche Forschungsanwendungen
CHBT-1 has been used in several scientific research applications. In particular, it has been studied as a biochemical and physiological agent, as a lab experiment tool, and as a mechanism of action. In terms of biochemical and physiological applications, CHBT-1 has been used to study the effects of oxidative stress on cells, to investigate the role of reactive oxygen species in cell death, and to investigate the role of free radicals in the development of cancer. In terms of lab experiment tools, CHBT-1 has been used to study the effects of various compounds on cell growth, to study the effects of various compounds on cell death, and to study the effects of various compounds on cell signaling pathways. Finally, CHBT-1 has been studied as a mechanism of action, with research focusing on the role of CHBT-1 in regulating the activity of various enzymes, such as tyrosinase and xanthine oxidase.
Wirkmechanismus
The mechanism of action of CHBT-1 is not yet fully understood. However, it is believed that CHBT-1 acts by inhibiting the activity of various enzymes, such as tyrosinase and xanthine oxidase. In particular, it is believed that CHBT-1 binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition of enzyme activity is thought to be responsible for the various biochemical and physiological effects of CHBT-1.
Biochemical and Physiological Effects
CHBT-1 has been studied for its various biochemical and physiological effects. In particular, it has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In terms of antioxidant effects, CHBT-1 has been shown to reduce oxidative stress and protect cells from damage caused by free radicals. In terms of anti-inflammatory effects, CHBT-1 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. Finally, in terms of anti-cancer effects, CHBT-1 has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CHBT-1 has several advantages and limitations when used as a lab experiment tool. In terms of advantages, CHBT-1 is easy to synthesize, has low toxicity, and is relatively inexpensive. In terms of limitations, CHBT-1 is not very stable and can degrade over time. Additionally, CHBT-1 is not very soluble in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential future directions for CHBT-1 are numerous. For example, further research could be conducted to explore the role of CHBT-1 in regulating other enzymes and pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of CHBT-1, such as in the treatment of cancer and other diseases. Finally, further research could be conducted to explore the potential industrial applications of CHBT-1, such as in the production of pharmaceuticals and other compounds.
Synthesemethoden
CHBT-1 is synthesized through a two-step process. The first step involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with 2-amino-5-chlorobenzothiazole in the presence of hydrochloric acid. This reaction results in the formation of 2-hydroxy-5-chloro-2-amino-benzothiazole. The second step involves the oxidation of the 2-hydroxy-5-chloro-2-amino-benzothiazole with potassium permanganate to form CHBT-1.
Eigenschaften
IUPAC Name |
(2E)-7-chloro-2-[(2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-9-5-6-11-13(7-9)21-14(15(20)18-11)8-17-10-3-1-2-4-12(10)19/h1-8,17,19H,(H,18,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLCWHZPNQQNT-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)

![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
![4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2951451.png)


![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2951458.png)


